molecular formula C14H11Cl2NO3 B2837819 2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate CAS No. 875285-31-7

2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate

Cat. No.: B2837819
CAS No.: 875285-31-7
M. Wt: 312.15
InChI Key: WHNDIUFRNXYLLD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of chlorinated aromatic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloropyridine-3-carboxylic acid with 2-(4-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond in the molecule can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 6-chloropyridine-3-carboxylic acid and 2-(4-chlorophenoxy)ethanol.

Scientific Research Applications

2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving chlorinated aromatic compounds.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its chlorinated aromatic rings and ester functionality. The compound can inhibit or activate certain biological pathways by binding to these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)ethyl 3-chloropyridine-4-carboxylate
  • 2-(4-Chlorophenoxy)ethyl 5-chloropyridine-2-carboxylate
  • 2-(4-Chlorophenoxy)ethyl 4-chloropyridine-3-carboxylate

Uniqueness

2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-11-2-4-12(5-3-11)19-7-8-20-14(18)10-1-6-13(16)17-9-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNDIUFRNXYLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOC(=O)C2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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